6-Bromo-8-fluoroisoquinolin-3-amine
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Overview
Description
6-Bromo-8-fluoroisoquinolin-3-amine is a chemical compound with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to an isoquinoline ring, making it a valuable compound in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoroisoquinolin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-fluoroisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-8-fluoroisoquinolin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for biological studies.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoroisoquinolin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, such as kinases or G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
6-Bromoisoquinolin-3-amine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
8-Fluoroisoquinolin-3-amine: Lacks the bromine atom, which can influence its chemical behavior and applications.
6-Chloro-8-fluoroisoquinolin-3-amine: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
Uniqueness: 6-Bromo-8-fluoroisoquinolin-3-amine is unique due to the combined presence of bromine and fluorine atoms on the isoquinoline ring. This dual substitution can enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-8-fluoroisoquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIBQHVIBLSPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=CC2=C(C=C1Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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